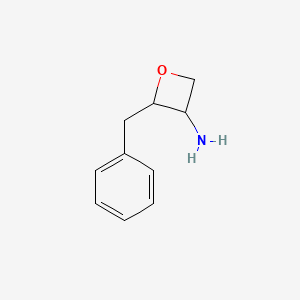
2-Benzyloxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyloxetan-3-amine is an organic compound that features an oxetane ring substituted with a benzyl group and an amine group. The oxetane ring is a four-membered cyclic ether, which is known for its strained structure and reactivity. The presence of the benzyl group and the amine group makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the benzyl and amine groups. One common method is the cyclization of a suitable precursor, such as a halohydrin, under basic conditions to form the oxetane ring. The benzyl group can be introduced via a nucleophilic substitution reaction, and the amine group can be added through reductive amination or other amination techniques.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness
Chemical Reactions Analysis
Types of Reactions: 2-Benzyloxetan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxetane ring can be reduced to form open-chain alcohols or ethers.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Open-chain alcohols or ethers.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-Benzyloxetan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzyloxetan-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The oxetane ring can act as a reactive intermediate, participating in various biochemical pathways. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Comparison with Similar Compounds
2-Benzyloxetan-3-ol: Similar structure but with a hydroxyl group instead of an amine.
2-Phenyl-1,3-oxazolidine: Contains a five-membered ring with nitrogen and oxygen.
Benzylamine: Lacks the oxetane ring but has a benzyl group and an amine group.
Uniqueness: 2-Benzyloxetan-3-amine is unique due to the presence of the strained oxetane ring, which imparts distinct reactivity and stability characteristics. The combination of the benzyl group and the amine group further enhances its versatility in chemical synthesis and biological applications.
Properties
IUPAC Name |
2-benzyloxetan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9-7-12-10(9)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLWSNOUMPCJGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(O1)CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2840631.png)
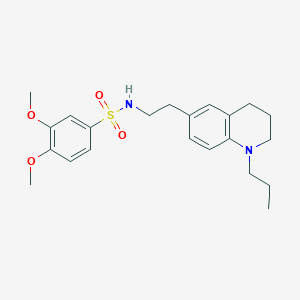
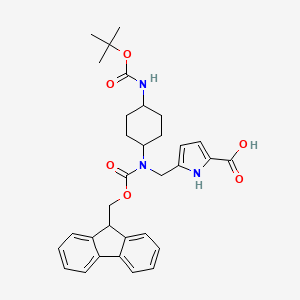
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide](/img/structure/B2840637.png)
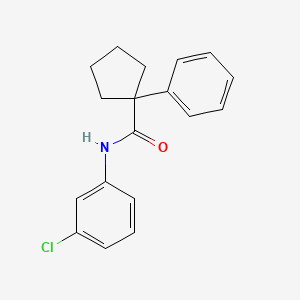

![2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2840642.png)
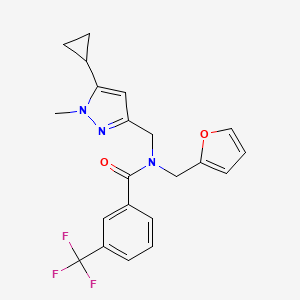
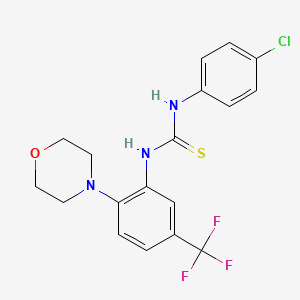
![(2E)-3-[4-Methoxy-3-(morpholin-4-ylsulfonyl)phenyl]acrylic acid](/img/structure/B2840645.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2840646.png)
![N-(sec-butyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2840649.png)
![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2840650.png)
![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2840651.png)
